molecular formula C14H13N3O6S B14723050 3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid CAS No. 5401-86-5

3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid

Cat. No.: B14723050
CAS No.: 5401-86-5
M. Wt: 351.34 g/mol
InChI Key: FSLAZGAGXHMWNE-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid is a complex organic compound with the molecular formula C14H13N3O6S It is characterized by the presence of an amino group, a methyl group, a nitrobenzoyl group, and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid typically involves multiple steps. One common method includes the nitration of a precursor compound followed by sulfonation and subsequent amination . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and reducing agents like hydrogen gas or metal catalysts for reduction . The conditions vary depending on the desired reaction, often requiring specific temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

5401-86-5

Molecular Formula

C14H13N3O6S

Molecular Weight

351.34 g/mol

IUPAC Name

3-amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C14H13N3O6S/c1-8-12(15)6-11(24(21,22)23)7-13(8)16-14(18)9-3-2-4-10(5-9)17(19)20/h2-7H,15H2,1H3,(H,16,18)(H,21,22,23)

InChI Key

FSLAZGAGXHMWNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)O)N

Origin of Product

United States

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